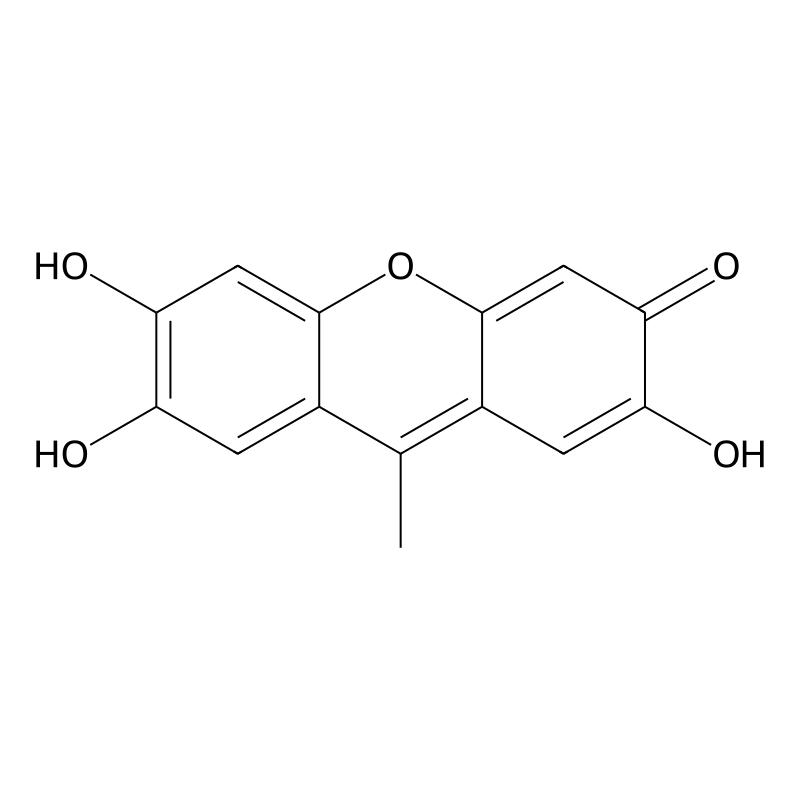2,6,7-Trihydroxy-9-methylxanthen-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2,6,7-Trihydroxy-9-methylxanthen-3-one is a polyphenolic compound belonging to the xanthone family. Its chemical formula is , and it features a complex structure characterized by three hydroxyl groups and a methyl group attached to a xanthenone core. The presence of these functional groups contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.
2,6,7-Trihydroxy-9-methylxanthen-3-one exhibits notable biological activities, including:
- Antioxidant Properties: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways and cellular functions.
- Anticancer Activity: In vitro studies suggest that it may enhance the toxicity of metals in cancer cells, indicating potential applications in cancer therapy .
This compound has several applications across different fields:
- Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug formulations targeting oxidative stress-related diseases and cancer.
- Food Industry: Its antioxidant properties make it a candidate for food preservation.
- Cosmetics: The compound's ability to protect against oxidative damage is valuable in skincare formulations.
Interaction studies have highlighted the compound's ability to chelate metals effectively. Research indicates that it can form stable complexes with both iron and copper ions . These interactions are crucial for developing therapeutic agents aimed at treating metal overload conditions or enhancing the efficacy of metal-based drugs in cancer treatment.
Several compounds share structural characteristics with 2,6,7-trihydroxy-9-methylxanthen-3-one. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Gentisein | Contains similar hydroxyl groups | Found in Gentiana lutea; lacks the methyl group |
| 1,3,7-Trihydroxyxanthone | Hydroxyl groups at different positions | More hydrophilic; different biological profile |
| 4′-Dimethylamino derivative | Substituted at the 4′ position | Enhanced chelation properties |
| 2′-Hydroxy-3′-methoxy derivative | Contains methoxy group | Alters solubility and bioactivity |
2,6,7-Trihydroxy-9-methylxanthen-3-one stands out due to its specific arrangement of hydroxyl groups and its unique methyl substitution on the xanthenone core. This arrangement influences its chelation efficiency and biological activity compared to other xanthones.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








